molecular formula C17H14O4 B1678053 Oxindanac CAS No. 68548-99-2

Oxindanac

Cat. No. B1678053
CAS RN: 68548-99-2
M. Wt: 282.29 g/mol
InChI Key: XMTKXTUIUKKGIL-UHFFFAOYSA-N
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Description

Oxindanac, also known as 5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, belongs to the class of organic compounds known as benzophenones . It is a small molecule drug .


Molecular Structure Analysis

The molecular formula of Oxindanac is C17H14O4 . Its structure includes a ketone attached to two phenyl groups .


Chemical Reactions Analysis

Oxindanac is a cyclooxygenase inhibitor . Its pharmacokinetics and pharmacodynamics were assessed in calves after intravenous administration at dose rates of 0.5, 1, 2, 4, and 8 mg/kg .

Scientific Research Applications

Interaction with Other Drugs

Oxindanac, a cyclooxygenase inhibitor, has been studied for its effects when used in combination with other medications. A study by Tamm et al. (2004) investigated the interaction between oxindanac and frusemide in humans. The research found that while oxindanac significantly reduced urinary prostaglandin excretion, it did not significantly alter the natriuresis induced by frusemide, despite oxindanac's inhibitory action on prostaglandin synthesis in vivo (Tamm et al., 2004).

Pharmacokinetics in Animals

King et al. (1994) described a high-performance liquid chromatography method for determining oxindanac in calf plasma, providing insight into its pharmacokinetics following various administrations (intravenous, intramuscular, and oral) in calves. This study demonstrated oxindanac's long elimination half-life and its significant inhibition of serum thromboxane B2 production, indicating its potential long-lasting anti-inflammatory effects in veterinary applications (King et al., 1994).

Chiral Inversion and Pharmacological Activity

Another study by King et al. (1994) explored the bidirectional chiral inversion of oxindanac enantiomers in dogs. This research highlighted the pharmacological activity primarily residing in the (S)-isomer and the occurrence of bidirectional inversion between the enantiomers in vivo, affecting the drug's efficacy and pharmacokinetics (King et al., 1994).

Anti-Oedematous Efficacy Comparison

A study by Skoglund et al. (1989) compared the anti-oedematous efficacy of oxindanac with paracetamol in acute postoperative inflammation. The findings suggested that oxindanac, a weak cyclooxygenase inhibitor, has similar anti-oedematous activity to paracetamol, challenging the assumption that strong cyclooxygenase inhibitors are necessarily more effective for reducing oedema (Skoglund et al., 1989).

Influence on Kallikrein Metabolism

Gross et al. (1989) investigated the influence of oxindanac on kallikrein metabolism, a pathway relevant to inflammation and coagulation, potentially affecting the treatment of rheumatic arthritis. The study aimed to quantify the effects of oxindanac on prekallikrein in serum, offering insights into its anti-inflammatory mechanisms (Gross et al., 1989).

Safety And Hazards

Oxindanac has been classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system .

Future Directions

Oxindanac was initially developed by Novartis Pharma AG, but its global highest R&D status is now discontinued . It has been proposed that non-steroidal anti-inflammatory drugs acting solely by strong inhibition of cyclooxygenase need not be optimal anti-oedematous drugs .

properties

IUPAC Name

5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTKXTUIUKKGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867671
Record name 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxindanac

CAS RN

68548-99-2, 99910-67-5, 99910-68-6
Record name Oxindanac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxindanac, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxindanac, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXINDANAC, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXINDANAC, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXINDANAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 8.2 g of 5-benzoyl-6-hydroxy-indane-1-carboxylic acid methyl ester in 150 ml of methanol is mixed with 20 ml of 2 N sodium hydroxide solution and the mixture is boiled for 3 hours under reflux. It is then evaporated to dryness in vacuo and the evaporation residue is partitioned between 100 ml of 2 N hydrochloric acid and 3 times 100 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate, treated with active charcoal and evaporated in vacuo. The evaporation residue, when crystallized from ethanol-petroleum ether, gives 5-benzoyl-6-hydroxy-indane-1-carboxylic acid in the form of yellow platelets of melting point 185-7° C.
Name
5-benzoyl-6-hydroxy-indane-1-carboxylic acid methyl ester
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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